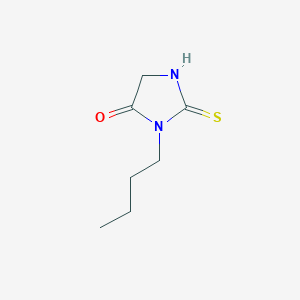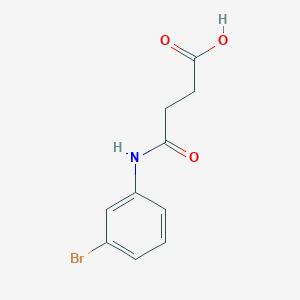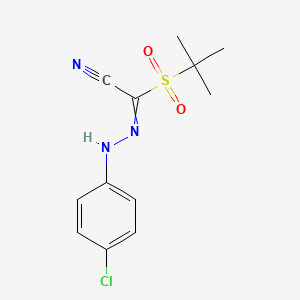
Ethyl-2-Amino-2-(pyridin-2-yl)acetat
Übersicht
Beschreibung
Ethyl 2-amino-2-(pyridin-2-yl)acetate is a compound that is part of a broader class of pyridine derivatives, which are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring, which is a basic nitrogen-containing heterocycle, and an ethyl acetate moiety, which is a common ester group in organic chemistry.
Synthesis Analysis
The synthesis of related pyridine derivatives has been explored in several studies. For instance, ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate and its derivatives were synthesized using 2-ethylpyridine through reactions such as the Whol-Ziegler reaction, Williamson reaction, and esterification . Another study reported the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, indicating the versatility of reactions involving 2-aminopyridine . These methods demonstrate the reactivity of pyridine derivatives and their potential for creating a wide range of compounds with varying properties.
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been characterized using techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, was confirmed by X-ray diffraction, which revealed intermolecular hydrogen bond interactions and supramolecular architecture . Similarly, a chiral complex of a pyridine derivative with nickel(II) acetate was characterized, showing a distorted octahedral geometry around the nickel atom . These studies highlight the importance of structural analysis in understanding the properties and potential applications of pyridine derivatives.
Chemical Reactions Analysis
Pyridine derivatives can undergo a variety of chemical reactions, as evidenced by the synthesis of different compounds. For example, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . Additionally, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was explored, resulting in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives . These reactions demonstrate the chemical versatility of pyridine derivatives and their potential for creating a wide array of functionalized molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group in ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate contributes to its molecular surface interactions, as shown by Hirshfeld surface analysis and DFT calculations . The study of ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate derivatives revealed their potential to facilitate memory in mice, suggesting biological activity that could be related to their chemical structure . These findings underscore the significance of understanding the physical and chemical properties of pyridine derivatives for their application in various domains.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Ethyl-2-Amino-2-(pyridin-2-yl)acetat dient als wichtiger Baustein in der organischen Synthese. Es wird zur Synthese verschiedener Pyridinderivate verwendet, die entscheidend für den Aufbau komplexer organischer Moleküle sind. Zum Beispiel kann es bei der Synthese substituierter Pyridine durch Reaktionen mit Grignard-Reagenzien eingesetzt werden . Diese Pyridinkerne sind aufgrund ihrer Bioaktivität grundlegende Strukturen in vielen Pharmazeutika und Agrochemikalien.
Pharmazeutika
In der pharmazeutischen Industrie spielt diese Verbindung eine wichtige Rolle bei der Entwicklung neuer Medikamente. Es dient als Vorläufer für die Synthese von Imidazol-haltigen Verbindungen, die vielversprechende therapeutische Anwendungen gezeigt haben . Imidazolderivate sind bekannt für ihre breite Palette an biologischen Aktivitäten, einschließlich antifungizider, antibakterieller und antiparasitärer Eigenschaften.
Agrochemikalien
Die Rolle von this compound erstreckt sich auch auf den Agrochemikalienbereich, wo es zur Herstellung von Verbindungen verwendet wird, die Pflanzen vor Schädlingen und Krankheiten schützen. Seine Derivate können zu Pestiziden und Herbiziden formuliert werden, was zu einer gesteigerten landwirtschaftlichen Produktivität beiträgt .
Farbstoffgebiete
In der Farbstoffindustrie ist diese Verbindung wertvoll für die Synthese von Farbstoffen und Pigmenten. Es kann an der Herstellung von Farbstoffen für Textilien, Tinten und Kunststoffe beteiligt sein und bietet eine Reihe von Farbtönen und Schattierungen, die für verschiedene Anwendungen unerlässlich sind .
Materialwissenschaft
This compound findet auch in der Materialwissenschaft Anwendungen, insbesondere bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften. Es kann verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren oder um neuartige Polymere mit verbesserten Eigenschaften zu erzeugen .
Chemische Synthese
Schließlich wird diese Verbindung in der chemischen Synthese als Zwischenprodukt verwendet. Sie unterstützt den Aufbau komplexer chemischer Einheiten, die in verschiedenen Forschungs- und industriellen Prozessen verwendet werden. Seine Reaktivität und Fähigkeit, mehrere Bindungen zu bilden, machen es zu einem wertvollen Gut in der synthetischen Chemie .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that the compound contains a pyridine ring, which is a common structural motif in many biologically active compounds . The pyridine ring can participate in various chemical reactions and can interact with different biological targets, potentially leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight (18021 g/mol) and LogP value (017) suggest that it may have good bioavailability . The compound’s boiling point is 267.2±25.0 °C at 760 mmHg, and it has a flash point of 115.4±23.2 °C .
Result of Action
More research is needed to understand the compound’s biological activity and its potential therapeutic effects .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
Eigenschaften
IUPAC Name |
ethyl 2-amino-2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPNWOYOBQMBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404367 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55243-15-7 | |
| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)











